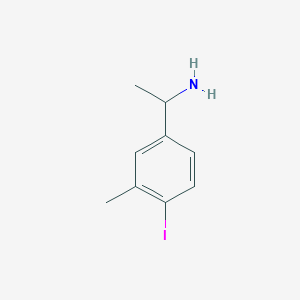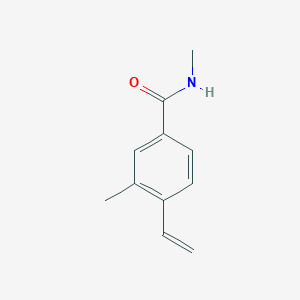
Ethyl-(4-iodo-3-methyl-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-(4-iodo-3-methyl-benzyl)-amine is an organic compound that features an ethyl group attached to a benzyl amine structure, which is further substituted with an iodine atom at the fourth position and a methyl group at the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(4-iodo-3-methyl-benzyl)-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-3-methyl-benzyl alcohol.
Conversion to Benzyl Halide: The alcohol group is converted to a halide (usually chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with ethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl-(4-iodo-3-methyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of Ethyl-(3-methyl-benzyl)-amine.
Substitution: Formation of Ethyl-(4-substituted-3-methyl-benzyl)-amine derivatives.
科学的研究の応用
Ethyl-(4-iodo-3-methyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving amine compounds.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl-(4-iodo-3-methyl-benzyl)-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine substituent can play a role in the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Ethyl-(4-iodo-3-methyl-benzyl)-amine can be compared with other benzyl amine derivatives:
Ethyl-(4-chloro-3-methyl-benzyl)-amine: Similar structure but with a chlorine substituent instead of iodine, which may affect its reactivity and biological activity.
Ethyl-(4-bromo-3-methyl-benzyl)-amine: Bromine substituent, offering different reactivity compared to iodine.
Ethyl-(4-fluoro-3-methyl-benzyl)-amine: Fluorine substituent, which can significantly alter the compound’s properties due to the high electronegativity of fluorine.
特性
IUPAC Name |
N-[(4-iodo-3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-3-12-7-9-4-5-10(11)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIQSXGCCSKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-Iodo-3-methylphenyl)methyl]acetamide](/img/structure/B8151713.png)





amine](/img/structure/B8151753.png)
![N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B8151759.png)

